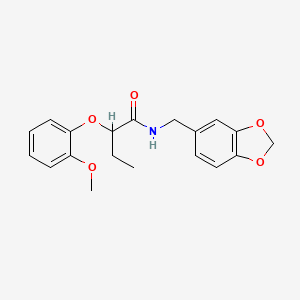![molecular formula C22H25N7O2 B5506831 2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5506831.png)
2-[(4-methyl-2-pyrimidinyl)oxy]-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrimidinyl derivatives often involves multi-step reactions, including the formation of intermediate compounds, cyclization, and substitution reactions. A study presented by Wagner, Vieweg, and Leistner (1993) describes the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, which shares some synthetic pathways that might be relevant for the compound . This synthesis involves hydrolysis, cyclization, and reactions with pyrrolidine under various conditions, leading to complex derivatives including bisamides and acetamidino carbonic acids (Wagner, Vieweg, & Leistner, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidinyl derivatives is characterized by the presence of heterocyclic rings, nitrogen atoms, and various substituents that influence the molecule's chemical behavior and physical properties. Crystallographic studies, such as those conducted by Subasri et al. (2016), provide detailed insights into the conformation, hydrogen bonding, and intramolecular interactions of similar compounds, highlighting the folded conformation about the methylene C atom and the orientation of the pyrimidine ring relative to the benzene ring (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyrimidinyl derivatives can lead to a wide range of products, depending on the reactants and conditions used. Yale and Spitzmiller (1977) explored reactions of 2-(acetoacetamido)pyridines with phosgene, yielding novel pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's reactivity towards electrophilic agents and its potential for further functionalization (Yale & Spitzmiller, 1977).
Physical Properties Analysis
The physical properties of pyrimidinyl derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on similar compounds provide insights into how structural features affect these properties. For instance, Al-Sanea et al. (2020) investigated the cytotoxic activity of certain pyrazol-1-yl acetamide derivatives, which could provide comparative data for understanding the physical behavior of the target compound (Al-Sanea et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are defined by the molecular structure of pyrimidinyl derivatives. The work by Hossan et al. (2012) on antimicrobial activities of pyrimidinone and oxazinone derivatives synthesized from citrazinic acid highlights the potential for bioactivity based on chemical structure, which may extend to the compound (Hossan et al., 2012).
Scientific Research Applications
Antimicrobial Applications
Research has shown that derivatives of pyrimidinone and oxazinone, compounds structurally related to the mentioned chemical, exhibit significant antimicrobial activities. These compounds have been synthesized and tested against various bacterial and fungal strains, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, a study on novel heterocyclic compounds incorporating antipyrine moiety demonstrated their antimicrobial potential, highlighting the versatility of these chemical frameworks in developing new antimicrobial agents (Bondock et al., 2008).
Anti-inflammatory Applications
Compounds derived from citrazinic acid, serving as anti-inflammatory agents, were synthesized to explore their potential in treating inflammation. These compounds, through pharmacological screening, showed good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007). This indicates the potential of pyrimidinyl compounds in the development of new anti-inflammatory drugs.
Anticancer Applications
Research into the synthesis and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has unveiled compounds with appreciable cancer cell growth inhibition. These compounds were tested against 60 cancer cell lines, with one compound showing significant inhibition against eight cancer cell lines, underscoring the anticancer potential of this chemical class (Al-Sanea et al., 2020).
properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-15-9-10-23-22(24-15)31-14-21(30)28-18-7-5-17(6-8-18)27-19-13-20(26-16(2)25-19)29-11-3-4-12-29/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEHXBSXTRXNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)
![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)
![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)
![(1S*,5R*)-3-[(8-methoxy-2H-chromen-3-yl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5506768.png)
![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)
![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)


![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)
![4-benzyl-N-[(5-bromo-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5506822.png)
![N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5506825.png)
![3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5506834.png)